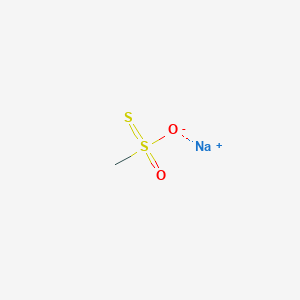![molecular formula C10H12NNaO2S B015136 S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt CAS No. 1024357-58-1](/img/structure/B15136.png)
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (S-PTLA) is an organic compound with a molecular formula of C9H10N2O3S2Na. It is an important biological molecule that is widely used in scientific research and laboratory experiments. S-PTLA is a derivative of thiolactic acid, which is a naturally occurring compound found in the human body, and is used as a building block for many other compounds. It is a white, crystalline solid with a pKa of 5.2.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The compound and its related structures have been pivotal in synthetic chemistry. For example, the synthesis of bisacodyl utilized pyridine derivatives, highlighting the role of such compounds in creating medically relevant chemicals through processes involving sodium salts and subsequent acetylation to achieve desired yields and purity levels (Hong-yu, 2012).
- Studies on thiadiazole derivatives have shown transformations under basic conditions, leading to the formation of acetylene thiolates, demonstrating the compound's utility in organic synthesis and the potential for creating novel structures with significant chemical properties (Maadadi, Pevzner, & Petrov, 2017).
Applications in Material Science
- Research into zinc(II), cadmium(II), and mercury(II) complexes with pyridine derivatives has revealed variability in coordination modes, showcasing the potential for developing materials with specific molecular architectures for applications in catalysis and material science (Bermejo et al., 2005).
- The development of heterobifunctional poly(ethylene glycol) derivatives highlights the versatility of sodium salt-based compounds in creating high-performance molecules for biomedical applications, indicating their potential in drug delivery and materials science (Mahou & Wandrey, 2012).
Biochemical and Pharmaceutical Research
- Novel nucleoside analogues involving the coupling of sodium pyridine-4-thiolates with glucose and galactose derivatives have shown cytotoxic effects against various cancer cell lines, demonstrating the compound's significance in the development of new antitumor agents (Elgemeie et al., 2015).
- The use of pyridine derivatives in the synthesis of DNA fragments via phosphoramidite intermediates indicates their importance in molecular biology and genetics, offering a pathway for creating oligonucleotides with potential therapeutic applications (Hamamoto et al., 1989).
Environmental and Sensing Technologies
- Multicomponent platinum(II) cages incorporating pyridyl units have been developed for tunable emission and amino acid sensing, showcasing the application of these compounds in creating responsive materials for environmental monitoring and biochemical detection (Zhang et al., 2017).
Propiedades
IUPAC Name |
sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCAZABVQXHNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408195 |
Source


|
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024357-58-1 |
Source


|
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)








